Cas no 22634-89-5 (4,4,6-Trimethyl-2-vinyl-1,3dioxane)

4,4,6-Trimethyl-2-vinyl-1,3dioxane 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl-
- 2-ethenyl-4,4,6-trimethyl-1,3-dioxane
- 1,3-Dioxane, 4,4,6-trimethyl-2-vinyl-
- 2-Vinyl-4,4,6-trimethyl-1,3-dioxane
- SCHEMBL2168199
- 22634-89-5
- DTXSID10945296
- AKOS006346526
- 4,4,6-Trimethyl-2-Vinyl-[1,3]Dioxane
- 4,4,6-Trimethyl-2-vinyl-1,3-dioxane
- BRN 1342061
- 4,4,6-Trimethyl-2-vinyl-1,3dioxane
-
- インチ: InChI=1S/C9H16O2/c1-5-8-10-7(2)6-9(3,4)11-8/h5,7-8H,1,6H2,2-4H3
- InChIKey: XLVQNXPLYGVRKU-UHFFFAOYSA-N
- ほほえんだ: C=CC1OC(C)CC(C)(C)O1
計算された属性
- せいみつぶんしりょう: 156.11508
- どういたいしつりょう: 156.11503
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 0.93
- ふってん: 168.8°Cat760mmHg
- フラッシュポイント: 47.8°C
- 屈折率: 1.465
- PSA: 18.46
- LogP: 2.10250
4,4,6-Trimethyl-2-vinyl-1,3dioxane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T898818-500mg |
4,4,6-Trimethyl-2-vinyl-[1,3]dioxane |
22634-89-5 | 500mg |
$ 95.00 | 2022-06-02 | ||
TRC | T898818-250mg |
4,4,6-Trimethyl-2-vinyl-[1,3]dioxane |
22634-89-5 | 250mg |
$ 70.00 | 2022-06-02 | ||
TRC | T898818-2.5g |
4,4,6-Trimethyl-2-vinyl-[1,3]dioxane |
22634-89-5 | 2.5g |
$ 365.00 | 2022-06-02 |
4,4,6-Trimethyl-2-vinyl-1,3dioxane 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
4,4,6-Trimethyl-2-vinyl-1,3dioxaneに関する追加情報
Exploring the Versatile Applications of 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- (CAS No. 22634-89-5)
1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- (CAS No. 22634-89-5) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This compound, characterized by its unique dioxane ring structure with ethenyl and methyl substituents, plays a pivotal role in the synthesis of fragrances, polymers, and specialty chemicals. Its molecular formula, C9H16O2, and distinct structural features make it a valuable intermediate in organic chemistry.
The chemical properties of 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- include a moderate boiling point and good solubility in common organic solvents, which enhances its utility in synthetic processes. Researchers and manufacturers often seek this compound for its ability to act as a building block in the creation of more complex molecules. Its stability under various conditions makes it a reliable choice for laboratory and industrial applications.
One of the most prominent applications of 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- is in the fragrance industry. The compound's structural characteristics allow it to contribute to the synthesis of floral and woody scent profiles, which are highly sought after in perfumery. With the growing demand for sustainable and long-lasting fragrances, this compound has become a key ingredient in modern perfume formulations.
In the polymer industry, 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- serves as a monomer or cross-linking agent. Its ethenyl group enables it to participate in polymerization reactions, leading to the formation of resins and coatings with enhanced durability and chemical resistance. This has made it particularly valuable in the development of high-performance materials used in automotive and aerospace applications.
The compound also finds use in the field of specialty chemicals, where it acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to introduce specific functional groups into molecular frameworks makes it a versatile tool for chemists working on drug discovery and crop protection solutions. As the demand for innovative therapeutic agents and sustainable agricultural practices grows, the relevance of this compound continues to rise.
Recent advancements in green chemistry have highlighted the potential of 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- as a sustainable alternative in various synthetic pathways. Researchers are exploring its use in catalytic processes that minimize waste and energy consumption, aligning with global efforts to reduce the environmental impact of chemical manufacturing. This focus on sustainability has increased interest in the compound among eco-conscious industries.
From a market perspective, the demand for 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- has shown steady growth, particularly in regions with strong fragrance and polymer industries. Manufacturers are investing in improved production methods to meet the increasing requirements for high-purity grades of this compound. The development of novel applications in emerging technologies, such as advanced materials and bio-based products, is expected to drive further market expansion.
Quality control and analytical characterization of 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- are crucial aspects of its commercial production. Techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are routinely employed to ensure the compound meets the stringent specifications required by end-users. These analytical methods also play a vital role in research settings, where precise characterization is essential for developing new applications.
Storage and handling recommendations for 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- typically include protection from moisture and extreme temperatures to maintain its stability. Proper containment in sealed vessels under inert atmospheres helps preserve the compound's quality over extended periods. These precautions are particularly important for users requiring consistent performance in sensitive applications.
Looking ahead, the scientific community continues to explore innovative uses for 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- across various disciplines. Its combination of structural features and reactivity makes it a promising candidate for developing new materials with tailored properties. As research progresses, we can anticipate the discovery of additional applications that will further enhance the value of this versatile compound.
In conclusion, 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl- (CAS No. 22634-89-5) represents an important chemical intermediate with diverse applications spanning multiple industries. From fragrance creation to advanced material development, this compound continues to demonstrate its utility and potential for innovation. As technological advancements and sustainability initiatives shape the future of chemistry, the role of this specialized dioxane derivative is likely to expand, offering new opportunities for scientific and industrial progress.
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